molecular formula C20H23NO4S B4048640 methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B4048640
M. Wt: 373.5 g/mol
InChI Key: IUVAEWSQLBOFDF-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.13477939 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary scientific applications of similar compounds involves the synthesis of heterocyclic compounds, particularly thiophenes, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. For example, Sahu et al. (2015) developed a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes, showcasing the versatility of thiophene derivatives in synthesizing complex molecules (Sahu et al., 2015).

Reactions with Electron-Poor Acetylenes

The reactivity of 2-aminothiophenes towards electron-poor acetylenes has been studied, providing valuable insights into the synthesis of new compounds with potential applications in materials science and pharmaceuticals. Fondjo et al. (2006) investigated the reactions of anellated 2-aminothiophenes with electron-poor acetylenes, revealing complex reaction pathways that offer new synthetic routes (Fondjo et al., 2006).

Antimicrobial Activity

Another significant application of thiophene derivatives lies in their antimicrobial properties. Ghorab et al. (2017) synthesized a series of compounds related to thiophene derivatives, demonstrating interesting antimicrobial activity against a range of bacteria and fungi. This suggests the potential of thiophene-based compounds in developing new antimicrobials (Ghorab et al., 2017).

Fluorescent Probes

Thiophene derivatives have also been explored as fluorescent probes for detecting metal ions and amino acids in aqueous solutions. Guo et al. (2014) developed polythiophene-based conjugated polymers that exhibited high selectivity and sensitivity toward Hg2+ and Cu2+, demonstrating the utility of thiophene derivatives in environmental monitoring and bioimaging applications (Guo et al., 2014).

Properties

IUPAC Name

methyl 2-[2-(2,3-dimethylphenoxy)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-11-7-5-9-15(12(11)2)25-13(3)18(22)21-19-17(20(23)24-4)14-8-6-10-16(14)26-19/h5,7,9,13H,6,8,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVAEWSQLBOFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
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methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 5
methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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